molecular formula C14H12N4O3S B1222014 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B1222014
M. Wt: 316.34 g/mol
InChI Key: HBAKYYPAFFDXGL-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide is a member of methoxybenzenes.

Scientific Research Applications

Nematocidal Activity

Compounds related to N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide, specifically 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and others, have demonstrated significant nematocidal activities. They show promising potential in controlling nematodes like Bursaphelenchus xylophilus, indicating their use in agricultural settings (Liu et al., 2022).

Antimicrobial Properties

1,3,4-thiadiazole derivatives, which include the compound , have been studied for their diverse biological activities. They show therapeutic effects in various pathological conditions and have applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017; Ameen & Qasir, 2012).

Application in Photodynamic Therapy

Thiadiazole derivatives are being explored for their potential in photodynamic therapy, particularly in cancer treatment. They exhibit good fluorescence properties and high singlet oxygen quantum yield, important for Type II photosensitizers used in such therapies (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

1,3,4-thiadiazole derivatives, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, have been investigated as corrosion inhibitors for metals in acidic environments. Their protective properties against metal corrosion make them valuable in industrial applications (Attou et al., 2020).

Anticonvulsant Agents

Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activities, comparing favorably with standard drugs like phenytoin sodium and sodium valproate. This suggests their potential use in the treatment of seizure disorders (Archana, Srivastava, & Kumar, 2002).

Antidiabetic Screening

1,3,4-thiadiazole derivatives have been synthesized and screened for antidiabetic activity, indicating their potential application in managing diabetes through mechanisms like α-amylase inhibition (Lalpara et al., 2021).

properties

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H12N4O3S/c1-8-7-11(18-21-8)12(19)15-14-17-16-13(22-14)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,15,17,19)

InChI Key

HBAKYYPAFFDXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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